molecular formula C18H19F3N2O3S B3561771 N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

Cat. No.: B3561771
M. Wt: 400.4 g/mol
InChI Key: PFHRKHWHWAGWPL-UHFFFAOYSA-N
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Description

The compound “N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide” is an amide, which is a type of organic compound. It contains a methylsulfonyl group (-SO2CH3), a trifluoromethyl group (-CF3), and two phenyl rings, one of which is dimethylated .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acid chloride or an ester to form the amide bond. The methylsulfonyl and trifluoromethyl groups could be introduced using suitable reagents .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the amide group would result in a planar structure around this group due to the resonance of the nitrogen’s lone pair with the carbonyl group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to form a carboxylic acid and an amine. The trifluoromethyl group could potentially undergo reactions with nucleophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the functional groups present. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting the compound’s solubility and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could explore the potential applications of this compound, such as its use in the development of new drugs or materials. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N2O3S/c1-12-7-8-13(2)16(9-12)22-17(24)11-23(27(3,25)26)15-6-4-5-14(10-15)18(19,20)21/h4-10H,11H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHRKHWHWAGWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
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N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide

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